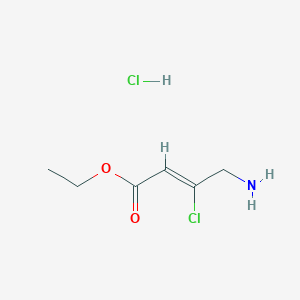![molecular formula C11H15N3O2 B2667419 1-[2-(1-Methylpyrazol-4-yl)morpholin-4-yl]prop-2-en-1-one CAS No. 2196079-03-3](/img/structure/B2667419.png)
1-[2-(1-Methylpyrazol-4-yl)morpholin-4-yl]prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(1-Methylpyrazol-4-yl)morpholin-4-yl]prop-2-en-1-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as MPM-2 or 1-MPMP and has been found to have various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
MPM-2 has been found to have various scientific research applications. One of the most promising applications is in the field of cancer research. MPM-2 has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2), which is a key regulator of cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. MPM-2 has also been found to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy for cancer treatment.
MPM-2 has also been studied for its potential applications in neurodegenerative diseases. It has been found to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. MPM-2 has been shown to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), which is implicated in the pathogenesis of these diseases.
Mecanismo De Acción
MPM-2 inhibits the activity of CDK2 and GSK-3β through its interaction with the ATP-binding site of these enzymes. This interaction leads to conformational changes in the enzyme, which inhibits its activity. MPM-2 has also been found to inhibit the phosphorylation of retinoblastoma protein (Rb), which is a downstream target of CDK2.
Biochemical and Physiological Effects:
MPM-2 has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. MPM-2 has also been found to have neuroprotective effects in animal models of neurodegenerative diseases. Additionally, MPM-2 has been shown to have anti-inflammatory effects in animal models of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPM-2 has several advantages for lab experiments. It is a highly selective inhibitor of CDK2 and GSK-3β, which makes it a valuable tool for studying the role of these enzymes in various biological processes. MPM-2 is also relatively easy to synthesize and purify, which makes it readily available for research.
However, there are also limitations to using MPM-2 in lab experiments. One limitation is its potential toxicity, as it has been shown to have cytotoxic effects in some cell lines. Additionally, MPM-2 may have off-target effects on other enzymes that share structural similarities with CDK2 and GSK-3β.
Direcciones Futuras
There are several future directions for the research of MPM-2. One direction is to further investigate its potential applications in cancer treatment. This includes studying its efficacy in combination with other chemotherapy drugs and in animal models of different types of cancer.
Another direction is to explore its potential applications in neurodegenerative diseases. This includes studying its efficacy in animal models of other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis.
Additionally, MPM-2 could be further optimized to improve its selectivity and reduce its potential toxicity. This could involve modifying its chemical structure or developing new delivery methods to target it specifically to cancer or brain cells.
In conclusion, MPM-2 is a chemical compound that has shown promising potential for scientific research applications. Its inhibition of CDK2 and GSK-3β makes it a valuable tool for studying the role of these enzymes in various biological processes. Further research is needed to fully understand its potential applications and optimize its use in lab experiments.
Métodos De Síntesis
The synthesis of MPM-2 involves the reaction of 1-methyl-4-pyrazolecarboxaldehyde and 4-morpholin-4-ylbutan-2-one in the presence of a base catalyst. The resulting product is then purified through column chromatography to obtain pure MPM-2. This synthesis method has been optimized to yield high purity and high yield of MPM-2.
Propiedades
IUPAC Name |
1-[2-(1-methylpyrazol-4-yl)morpholin-4-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-3-11(15)14-4-5-16-10(8-14)9-6-12-13(2)7-9/h3,6-7,10H,1,4-5,8H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXDLDJNJWPKSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CCO2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(1-Methyl-1H-pyrazol-4-yl)morpholino)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

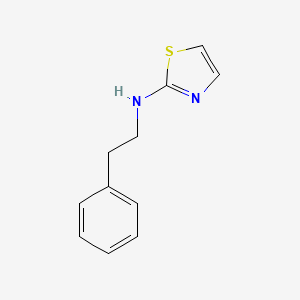
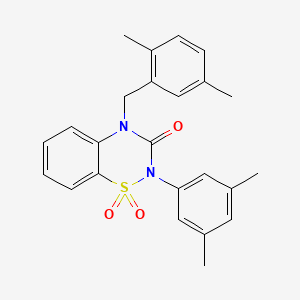
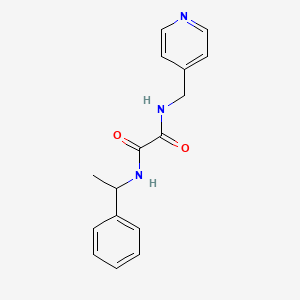
![3-[(2,6-dichlorobenzyl)oxy]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2667342.png)
![2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2667343.png)
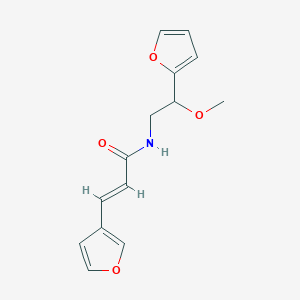
![5-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2667345.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2667347.png)
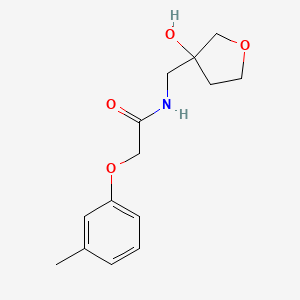
![1-(Furan-2-ylmethyl)-3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2667352.png)
![N-(2-methoxy-5-methylphenyl)-2-(3-oxo-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2667354.png)
![3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-phenylpropanoic acid](/img/no-structure.png)
![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)isoquinolin-1(2H)-one](/img/structure/B2667357.png)
